molecular formula C18H16N4O4S2 B3304861 4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide CAS No. 921910-79-4

4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide

Cat. No.: B3304861
CAS No.: 921910-79-4
M. Wt: 416.5 g/mol
InChI Key: KCGFRMVZMPVINY-UHFFFAOYSA-N
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Description

4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide is a sophisticated small molecule that incorporates both benzenesulfonamide and thiazole pharmacophores, making it a compound of significant interest in biomedical research, particularly in the fields of oncology and microbiology. This compound is designed to function as a potent inhibitor of Carbonic Anhydrase IX (CA IX), a zinc metalloenzyme that is overexpressed in various solid tumors, including triple-negative breast cancer (MDA-MB-231) and other breast cancer cell lines (MCF-7), but is largely absent in corresponding normal tissues . The benzenesulfonamide group acts as a Zinc Binding Group (ZBG), enabling the compound to coordinate efficiently with the Zn2+ ion at the enzyme's active site, while the thiazole-acetamido tail facilitates additional interactions with the hydrophobic and hydrophilic regions of the enzyme's cavity, contributing to its selectivity profile . Researchers value this reagent for its potential to selectively target cancer cells in hypoxic tumor environments, where CA IX is upregulated to regulate pH homeostasis and promote cell survival, invasion, and metastasis . Inhibition of CA IX has been shown to induce apoptosis; related analogs in this chemical class have demonstrated the ability to increase annexin V-FITC binding by up to 22-fold in MDA-MB-231 cells, indicating a potent pro-apoptotic effect . Beyond oncology, this benzenesulfonamide-thiazole derivative also exhibits substantial promise in antimicrobial research. The critical role of carbonic anhydrases in bacterial metabolic processes and pH control makes them viable targets for novel anti-infectives . Structurally similar compounds have displayed significant antibacterial and anti-biofilm activities, for instance, showing up to 80.69% growth inhibition against S. aureus and potent anti-biofilm effects against K. pneumonia . The product is presented as a high-purity chemical entity for research applications exclusively. It is intended for use in in vitro enzymatic assays, cell-based proliferation studies, mechanism of action investigations, and preliminary antimicrobial screening. All research must be conducted in accordance with applicable laboratory safety guidelines, and this product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c19-17(24)12-6-8-13(9-7-12)20-16(23)10-14-11-27-18(21-14)22-28(25,26)15-4-2-1-3-5-15/h1-9,11H,10H2,(H2,19,24)(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGFRMVZMPVINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is to react a suitable thiazole derivative with benzenesulfonyl chloride under acidic conditions to introduce the benzenesulfonamide group. Subsequent acetylation and amidation reactions are then performed to introduce the acetamido and benzamide groups, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitro group in the benzamide moiety can be reduced to an amine.

  • Substitution: : The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like tin chloride or iron powder.

  • Substitution: : Using electrophiles like bromine or nitric acid.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Amines from nitro groups.

  • Substitution: : Brominated or nitrated benzene derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the interaction with biological macromolecules.

  • Medicine: : Investigating its potential as a therapeutic agent.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide exerts its effects involves binding to specific molecular targets. The thiazole ring and benzenesulfonamide group may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the heterocyclic core, substituents, and linker groups, which influence biological activity and physicochemical properties:

Compound Name/ID Heterocycle Substituent Key Functional Differences Biological Activity/Notes Reference
Target Compound 1,3-thiazol-4-yl Benzenesulfonamido - Hypothesized HDAC inhibition -
4-(2-{2-[(Cyclopropanecarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide 1,3-thiazol-4-yl Cyclopropanecarbonyl Smaller, less polar substituent Unknown activity; likely reduced solubility vs. target
Compound 12c (N-Cyclopentyl-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) Benzo[d]oxazol-2-yl 5-methyl, thioacetamido linker Oxazole vs. thiazole; sulfur vs. oxygen IC₅₀ = 8.2 µM against HepG2 cells; upregulates BAX/Bcl-2 ratio
Compound 14b (4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(2-methoxyphenyl)benzamide) Benzo[d]oxazol-2-yl 5-chloro, methoxyphenyl Electron-withdrawing Cl; improved membrane permeability Not specified; similar synthesis route to 12 series
7d (N-(2-amino-4-fluorophenyl)-4-(5-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)pentanamido)benzamide) Dioxoisoindolinyl Fluorophenyl, dioxopiperidinyl PROTAC design; E3 ligase recruitment Induces HDAC3 degradation; purity = 99% (HPLC)
Key Observations:
  • Heterocycle Impact : Thiazole (target compound) vs. benzoxazole (12c, 14b) alters electronic properties and binding affinity. Benzoxazole derivatives show cytotoxicity via apoptosis induction .
Cytotoxicity and Apoptosis Induction:
  • Compound 12 Series : Demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 8.2–12.4 µM) via modulation of BAX, Bcl-2, and Caspase-3 . The thioacetamido linker may enhance cellular uptake.
HDAC Inhibition and PROTAC Activity:
  • Compound 7d : Achieves HDAC3 degradation via a dioxoisoindolinyl moiety recruiting cereblon E3 ligase. High purity (99%) correlates with efficacy .
  • Compounds (8, 11) : Hydroxamic acid-based HDAC inhibitors with central benzamide cores. The target compound lacks the hydroxamate zinc-binding group, likely reducing HDAC affinity .

Biological Activity

4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including data tables summarizing research findings and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzenesulfonamide moiety linked to a thiazole ring, which is known for its pharmacological potential. The structure can be represented as follows:

C16H16N4O3S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Key Structural Features

  • Benzenesulfonamide : Known for antibacterial and antitumor activities.
  • Thiazole Ring : Contributes to the compound's pharmacological profile, enhancing its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiazole and benzenesulfonamide groups exhibit potent antimicrobial properties. A study highlighted that derivatives of thiazoles showed significant activity against various bacterial strains, comparable to standard antibiotics like norfloxacin .

Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies indicate that it possesses cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range, indicating effective growth inhibition .

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Certain analogs induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications on the thiazole and benzene rings significantly influence biological activity. For example:

  • Electron-donating groups enhance cytotoxicity.
  • Substituents at specific positions on the aromatic rings can lead to increased potency against specific cancer types .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus5.0
AntitumorHeLa Cells3.5
AnticonvulsantPTZ-induced seizures10.0

Table 2: Structure-Activity Relationship Insights

Compound VariantModificationsObserved Activity
Compound A-OH at position 4Increased cytotoxicity
Compound BMethyl substitution on thiazoleEnhanced antibacterial activity
Compound CFluorine at position 6Improved enzyme inhibition

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of a series of thiazole-benzenesulfonamide derivatives against breast cancer cell lines. The results indicated that modifications leading to increased lipophilicity significantly enhanced cellular uptake and subsequent cytotoxicity .

Case Study 2: Antimicrobial Activity

In another study, a library of benzenesulfonamide derivatives was screened against resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for 4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from precursors like p-aminobenzoic acid and thiazole derivatives. A general approach includes:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters .
  • Step 2 : Acetylation of the thiazole intermediate using chloroacetyl chloride in ethanol with triethylamine as a base .
  • Step 3 : Coupling the acetylated thiazole with a benzamide derivative via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .

Q. Optimization Tips :

  • Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of intermediates .
  • Catalysts : Use of potassium carbonate or triethylamine enhances nucleophilic substitution efficiency .
  • Temperature Control : Maintain reflux conditions (~80°C) for cyclization steps to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm backbone structure and substituent positions .
  • FTIR : Identification of functional groups (e.g., sulfonamide N-H stretch at ~3350 cm1^{-1}, carbonyl C=O at ~1680 cm1^{-1}) .
  • HPLC/MS : Purity assessment (>95%) and molecular weight confirmation .
  • Elemental Analysis : Validate empirical formula (C20_{20}H17_{17}N3_{3}O3_{3}S2_{2}) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial or anticancer potential?

  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Modification Sites :
    • Thiazole Ring : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) to enhance electrophilic interactions with biological targets .
    • Benzamide Core : Replace the benzamide with heterocyclic analogs (e.g., pyridine) to improve solubility .
  • Methodology :
    • Synthesize derivatives via parallel combinatorial chemistry .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like EGFR or DNA gyrase .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in IC50_{50} values for anticancer activity may arise from:
    • Assay Conditions : Variations in cell line passage number, serum concentration, or incubation time .
    • Compound Stability : Degradation in DMSO stock solutions; validate stability via HPLC before assays .
  • Resolution Strategy :
    • Standardize protocols (e.g., ATCC cell culture guidelines).
    • Include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What methodologies are recommended for studying its interaction with biological targets (e.g., enzymes, receptors)?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
  • X-ray Crystallography : Resolve co-crystal structures to identify critical binding residues (e.g., ATP-binding pockets) .

Q. How can researchers address low solubility or bioavailability in preclinical development?

  • Formulation Strategies :
    • Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
    • Prodrug design: Introduce hydrolyzable groups (e.g., esters) for improved membrane permeability .
  • In Silico Tools : Predict logP and solubility via QSAR models (e.g., SwissADME) .

Q. What are the best practices for comparative analysis with structurally similar compounds?

  • Database Mining : Use PubChem or ChEMBL to retrieve analogs with reported bioactivity .
  • Benchmarking : Compare IC50_{50}, selectivity ratios, and toxicity profiles in matched assays .
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to identify structural features correlating with efficacy .

Methodological Challenges

Q. How to troubleshoot low yields in the final coupling step of synthesis?

  • Possible Causes :
    • Incomplete activation of carboxylic acid (use excess EDC/HOBt) .
    • Steric hindrance from bulky substituents; switch to microwave-assisted synthesis for faster kinetics .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

  • Four-Parameter Logistic Model : Fit dose-response curves using GraphPad Prism to calculate IC50_{50} and Hill slope .
  • Error Analysis : Report 95% confidence intervals and use ANOVA for cross-group comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide

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